Cas no 2229243-31-4 (2-(4-chlorothiophen-2-yl)propanenitrile)

2-(4-chlorothiophen-2-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorothiophen-2-yl)propanenitrile
- EN300-1992700
- 2229243-31-4
-
- インチ: 1S/C7H6ClNS/c1-5(3-9)7-2-6(8)4-10-7/h2,4-5H,1H3
- InChIKey: ZYKSOJKNCDKDEF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CSC(=C1)C(C#N)C
計算された属性
- せいみつぶんしりょう: 170.9909481g/mol
- どういたいしつりょう: 170.9909481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(4-chlorothiophen-2-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992700-0.05g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1992700-2.5g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1992700-1g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1992700-0.5g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1992700-10.0g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1992700-5.0g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1992700-0.1g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1992700-10g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 10g |
$5897.0 | 2023-09-16 | ||
Enamine | EN300-1992700-0.25g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 0.25g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-1992700-5g |
2-(4-chlorothiophen-2-yl)propanenitrile |
2229243-31-4 | 5g |
$3977.0 | 2023-09-16 |
2-(4-chlorothiophen-2-yl)propanenitrile 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2-(4-chlorothiophen-2-yl)propanenitrileに関する追加情報
Introduction to 2-(4-chlorothiophen-2-yl)propanenitrile (CAS No: 2229243-31-4)
2-(4-chlorothiophen-2-yl)propanenitrile, identified by the Chemical Abstracts Service Number (CAS No) 2229243-31-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a thiophene ring substituted with a chlorine atom at the 4-position and connected to a propanenitrile moiety, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.
The structural motif of 2-(4-chlorothiophen-2-yl)propanenitrile combines the unique electronic properties of the thiophene scaffold with the reactivity of the nitrile group. Thiophenes are well-known for their presence in numerous biologically active natural products and synthetic drugs, often contributing to pharmacological effects through interactions with biological targets. The introduction of a chlorine atom at the 4-position enhances the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic substitution reactions, which is a key feature in drug discovery processes.
The nitrile group (-CN) in 2-(4-chlorothiophen-2-yl)propanenitrile adds another layer of reactivity, allowing for further functionalization through hydrolysis to form carboxylic acids or amidation reactions. This dual functionality makes the compound a valuable intermediate in synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug design. 2-(4-chlorothiophen-2-yl)propanenitrile exemplifies this trend, as it serves as a building block for constructing intricate molecular architectures. Its incorporation into drug candidates has shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
In oncology research, thiophene derivatives have been extensively studied for their potential as kinase inhibitors. The presence of a chlorine substituent at the 4-position of the thiophene ring in 2-(4-chlorothiophen-2-yl)propanenitrile enhances its binding affinity to target enzymes, improving its efficacy as an inhibitor. For instance, studies have demonstrated that analogs of this compound exhibit inhibitory activity against tyrosine kinases, which are overexpressed in many cancer cell lines.
Moreover, the nitrile group in 2-(4-chlorothiophen-2-yl)propanenitrile can be further modified to introduce additional pharmacophores. This flexibility allows chemists to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical factors for drug development. For example, hydrolysis of the nitrile group can yield a carboxylic acid derivative that may exhibit improved oral bioavailability and reduced toxicity.
Another area where 2-(4-chlorothiophen-2-yl)propanenitrile has shown promise is in the treatment of inflammatory diseases. Inflammatory pathways are often dysregulated in conditions such as rheumatoid arthritis and inflammatory bowel disease. By targeting key enzymes involved in these pathways, compounds derived from 2-(4-chlorothiophen-2-yl)propanenitrile have demonstrated anti-inflammatory effects in preclinical studies. The chlorine substituent on the thiophene ring plays a crucial role in modulating enzyme activity by enhancing binding interactions.
The synthesis of 2-(4-chlorothiophen-2-yl)propanenitrile involves multi-step organic transformations that highlight its synthetic utility. One common approach involves the reaction of 4-chloro-2-thienylmagnesium bromide with ethyl propionate followed by dehydration to form the nitrile group. This synthetic route underscores the versatility of 2-(4-chlorothiophen-2-yl)propanenitrile as a precursor for more complex molecules.
Recent research has also explored the use of computational methods to optimize derivatives of 2-(4-chlorothiophen-2-yl)propanenitrile for improved pharmacological activity. Molecular modeling techniques have been employed to predict binding affinities and identify potential lead compounds for further development. These computational approaches have significantly accelerated the drug discovery process by allowing researchers to screen large libraries of compounds efficiently.
In conclusion, 2-(4-chlorothiophen-2-yl)propanenitrile (CAS No: 2229243-31-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for thiophene derivatives, compounds like 2-(4-chlorothiophen-2-yl)propanenitrile will undoubtedly play a crucial role in developing next-generation therapeutics.
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